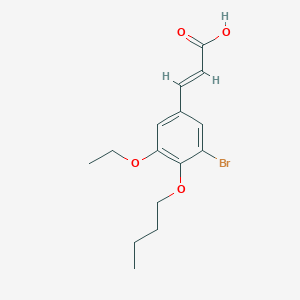![molecular formula C18H16N5O2- B10875165 5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10875165.png)
5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate: is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrazolo[4,3-c]pyridine ring system.
- It bears a phenyl group at position 2.
- An imidazole moiety is attached via an ethyl linker at position 5.
- The 6-olate group completes the structure.
Preparation Methods
Synthetic Routes:
- One synthetic approach involves the regiocontrolled synthesis of substituted imidazoles. Recent advances have focused on functional group compatibility during bond formation .
- A two-bond disconnection strategy combines a C2-N3 fragment with an N1-C4-C5 unit for imidazole synthesis .
Reaction Conditions:
- Specific reaction conditions depend on the chosen synthetic route.
- Common reagents include imidazole derivatives, phenyl-substituted compounds, and pyrazolo[4,3-c]pyridine precursors.
Industrial Production:
- Industrial-scale production methods may involve multistep syntheses or modifications of existing processes.
Chemical Reactions Analysis
Oxidation: The phenyl group can undergo oxidation reactions.
Substitution: The imidazole moiety is susceptible to nucleophilic substitution.
Major Products: Various derivatives with altered substituents on the pyrazolo[4,3-c]pyridine ring.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemistry: Explore its reactivity in novel transformations.
Biology: Study its interactions with biological targets.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its action.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features compared to related heterocycles.
Similar Compounds: Explore other pyrazolo[4,3-c]pyridines and imidazole derivatives.
Properties
Molecular Formula |
C18H16N5O2- |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C18H17N5O2/c1-12-17-15(21-23(18(17)25)14-5-3-2-4-6-14)9-16(24)22(12)8-7-13-10-19-11-20-13/h2-6,9-11,24H,7-8H2,1H3,(H,19,20)/p-1 |
InChI Key |
IORWTXCBWLOUAM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=CC=CC=C3)C=C(N1CCC4=CN=CN4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B10875088.png)
![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10875098.png)
![6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10875106.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)

![3-nitro-5-[({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10875134.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)
![7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10875155.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10875160.png)
